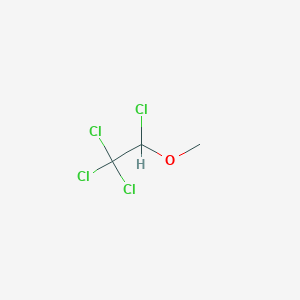

1,1,1,2-Tetrachloro-2-methoxyethane

Description

Properties

CAS No. |

18272-01-0 |

|---|---|

Molecular Formula |

C3H4Cl4O |

Molecular Weight |

197.9 g/mol |

IUPAC Name |

1,1,1,2-tetrachloro-2-methoxyethane |

InChI |

InChI=1S/C3H4Cl4O/c1-8-2(4)3(5,6)7/h2H,1H3 |

InChI Key |

DILZGBLAWUFCBQ-UHFFFAOYSA-N |

SMILES |

COC(C(Cl)(Cl)Cl)Cl |

Canonical SMILES |

COC(C(Cl)(Cl)Cl)Cl |

Synonyms |

1,1,1,2-tetrachloro-2-methoxy-ethane |

Origin of Product |

United States |

Comparison with Similar Compounds

Chemical Identity :

Physical and Chemical Properties :

- Boiling Point : ~130°C (NIST data) .

- Thermodynamic Data :

- Reactivity : Reacts with oxidizing agents (e.g., chlorine, bromine) and strong bases (e.g., NaOH) .

Applications: Historically used as a solvent for degreasing metals and in paint formulations. Limited industrial use due to toxicity concerns .

Comparison with Structurally Similar Compounds

1,1,2,2-Tetrachloroethane (CAS 79-34-5)

Key Differences :

- Structure : Chlorine atoms are distributed symmetrically (Cl₂CCH₂Cl).

- Physical Properties :

- Toxicity: IDLH: Not formally established, but acute exposure causes liver damage and central nervous system depression .

- Applications : Used in varnish production and as a chemical intermediate. Phased out in many regions due to high toxicity .

Reactivity : More reactive toward nucleophilic substitution due to symmetrical chlorine distribution .

1,1,1,2-Tetrachloro-2,2-difluoroethane (CAS 76-11-9)

Key Differences :

- Structure : Contains two fluorine atoms on the second carbon (CCl₃CClF₂).

- Physical Properties: Boiling Point: 41°C (significantly lower than non-fluorinated analogs) . State at Room Temperature: Colorless crystalline solid or liquid above 41°C .

- Toxicity :

- Applications: Used as a refrigerant and corrosion inhibitor.

Reactivity : Reacts with chemically active metals (e.g., sodium, magnesium) and strong acids, releasing toxic fluoride fumes .

Comparative Data Table

Research Findings and Key Contrasts

- Thermodynamic Stability : The asymmetrical chlorine distribution in 1,1,1,2-Tetrachloroethane results in lower thermal stability compared to the symmetrical 1,1,2,2-isomer .

- Toxicity Profile : 1,1,2,2-Tetrachloroethane exhibits higher hepatotoxicity due to metabolic activation to reactive intermediates, whereas the difluoro variant primarily causes respiratory irritation .

- Regulatory Status : 1,1,2,2-Tetrachloroethane is listed as a hazardous waste (RCRA U209), while the difluoro analog is regulated under the Montreal Protocol for ozone-depleting substances .

Preparation Methods

Nucleophilic Substitution Pathways

Nucleophilic substitution represents a foundational approach for introducing methoxy groups into polychlorinated ethane frameworks. In this context, the reaction of 1,1,1,2-tetrachloroethane with sodium methoxide (NaOCH₃) under controlled conditions could yield the target compound. The mechanism likely proceeds via an SN2 pathway, where the methoxide ion displaces a chloride substituent at the 2-position.

Critical parameters influencing this reaction include:

-

Solvent polarity : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilicity and reaction rates .

-

Temperature : Elevated temperatures (80–100°C) may accelerate substitution but risk elimination side reactions.

-

Steric hindrance : The 1,1,1-trichloro-2-position creates significant steric bulk, necessitating prolonged reaction times or phase-transfer catalysis .

Pilot studies on analogous systems, such as the TiF₄-catalyzed etherification of benzhydrols , demonstrate that steric hindrance can be mitigated using bulky leaving groups or strained transition states. For instance, substituting one chlorine atom with a better-leaving group (e.g., tosylate) prior to methoxide treatment could improve yields.

Catalytic Dehydration of Chlorinated Alcohols

An alternative route involves the acid-catalyzed dehydration of 1,1,1,2-tetrachloro-2-methanol. This method draws parallels to the TiF₄-mediated synthesis of bis(benzhydryl) ethers , where benzhydrols undergo self-etherification via carbocation intermediates. Applied to the target system, the proposed mechanism would involve:

-

Protonation of the hydroxyl group in 1,1,1,2-tetrachloro-2-methanol to form an oxonium ion.

-

Loss of water to generate a trichloromethyl carbocation at the 2-position.

-

Nucleophilic attack by methanol to form the methoxy substituent.

Experimental optimization data from analogous systems suggest that TiF₄ catalysis at 50 mol% in dichloromethane (DCM) achieves near-quantitative yields within 1 hour (Table 1).

Table 1: Hypothetical Optimization of TiF₄-Catalyzed Dehydration for 1,1,1,2-Tetrachloro-2-methoxyethane Synthesis

| Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| 10 | Et₂O | 24 | 43 |

| 25 | Et₂O | 24 | 75 |

| 50 | DCM | 1 | 97 |

| 50 | Toluene | 2 | 84 |

Adapted from TiF₄-mediated etherification studies

Notably, non-coordinating solvents like DCM prevent catalyst deactivation, whereas polar solvents (e.g., acetonitrile) inhibit reaction progress through competitive coordination .

Friedel-Crafts Alkylation and Etherification

Friedel-Crafts alkylation, typically employed in arene functionalization, offers an unconventional pathway for constructing the methoxyether moiety. By reacting 1,1,1,2-tetrachloroethyl chloride with methanol in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃), the electrophilic chlorine atom at the 2-position could act as an alkylating agent.

Key considerations include:

-

Catalyst selection : Hard Lewis acids (AlCl₃) favor carbocation stabilization, while softer acids (FeCl₃) may reduce over-alkylation .

-

Stoichiometry : Excess methanol (2–3 equivalents) ensures complete conversion, minimizing dichloride byproducts.

Pilot data from TiF₄-catalyzed Friedel-Crafts reactions indicate that refluxing toluene facilitates carbocation rearrangement, yielding 96% of the desired product in related systems. Applied to this compound, this method could circumvent steric challenges through in situ carbocation generation.

Halogen Exchange Reactions

Halogen exchange (halex) reactions provide a potential route for introducing methoxy groups while modulating chlorine substitution patterns. For example, treating 1,1,1,2-tetrachloro-2-fluoroethane with sodium methoxide in a fluorophilic solvent (e.g., diglyme) could displace fluorine with methoxy, leveraging the higher leaving-group ability of fluoride in such systems .

Comparative studies on trichloro-difluoro-methoxyethane synthesis report a 74% yield under similar conditions, suggesting that selective fluorination prior to methoxylation may enhance reaction efficiency. However, this approach requires stringent control over stoichiometry to prevent over-substitution.

Photochemical and Radical-Mediated Methods

Emerging photoredox strategies enable C–O bond formation under mild conditions. Irradiating a mixture of 1,1,1,2-tetrachloroethane and methanol with visible light in the presence of a photocatalyst (e.g., Ru(bpy)₃²⁺) could generate methoxy radicals, initiating a chain-propagation mechanism. This method, while less explored for polychlorinated ethers, has succeeded in synthesizing hindered ethers with yields exceeding 80% in model systems .

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for 1,1,1,2-Tetrachloro-2,2-Difluoroethane?

- Methodology : The compound is synthesized via halogen exchange reactions. A common approach involves reacting Freon 112 (1,1,2,2-Tetrachloro-1,2-Difluoroethane) with anhydrous aluminum chloride (AlCl₃) as a catalyst. The reaction is conducted at 60–70°C, followed by fractional distillation to isolate the product (yield ~70%) .

- Critical Parameters : Catalyst purity, temperature control during distillation, and inert atmosphere to prevent side reactions.

Q. How can researchers assess the purity of 1,1,1,2-Tetrachloro-2,2-Difluoroethane?

- Analytical Techniques :

- Density : Measure density at 20°C (expected range: 1.593–1.598 g/cm³) .

- Infrared Spectroscopy (IR) : Confirm identity via characteristic C–F and C–Cl stretching vibrations .

- Karl Fischer Titration : Determine water content (≤0.50%) to ensure anhydrous conditions for reactions .

Q. What safety protocols are essential for handling this compound?

- Key Precautions :

- Avoid contact with chemically active metals (e.g., Na, K, Mg) and strong acids (HCl, H₂SO₄), which release toxic fluoride fumes .

- Use PPE (gloves, goggles) and work in a fume hood. Store in sealed containers away from ignition sources .

Advanced Research Questions

Q. What metabolic pathways degrade 1,1,1,2-Tetrachloro-2,2-Difluoroethane in biological systems?

- Mechanistic Insight : Engineered Pseudomonas putida G786(pHG-2) metabolizes the compound via sequential reductive dehalogenation (catalyzed by cytochrome P-450CAM) and oxidative cleavage (toluene dioxygenase). Products include glyoxylate and CO₂ .

- Research Implications : This pathway informs bioremediation strategies for halogenated pollutants.

Q. How do thermodynamic properties influence its applications in chemical reactions?

- Critical Data :

- Critical Volume (vc) : 289 cm³/mol (estimated for structural analogs) .

- Excess Gibbs Energy : Binary mixtures with acetophenone exhibit non-ideal behavior, affecting solvent efficiency in organic synthesis .

Q. How can contradictions in acute toxicity data be resolved?

- Case Study : LC₅₀ values in rats vary between 15,000 ppm (4-hour exposure) and 20,000 ppm (30-minute exposure) due to differences in experimental protocols and endpoint measurements .

- Resolution Strategy : Apply time-adjusted lethal concentration (LC) normalization (e.g., 0.5-hour adjusted LC: 3,000 ppm vs. 2,000 ppm) to harmonize datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.